Epinastine

Receptor Pharmacology Binding Affinity Antihistamine

Epinastine uniquely delivers dual H1/H2 receptor antagonism (H2 Ki=4,030 nM) vs. olopatadine (Ki=100,000 nM), preserving tear film breakup time (9.4 s) and making it the preferred API for allergic conjunctivitis formulations targeting comorbid dry eye. Non-sedating (logP ~3.1, minimal BBB penetration), 64% protein‑bound, <10% hepatic metabolism. Ideal reference for CNS‑sparing antihistamine development and ocular surface toxicity screening. Procure compound‑specific to guarantee differentiation, not class‑generic substitution.

Molecular Formula C16H15N3
Molecular Weight 249.31 g/mol
CAS No. 80012-43-7
Cat. No. B1215162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpinastine
CAS80012-43-7
Synonyms3-amino-9,13b-dihydro-1H-benz(c,f)imidazo(1,5a)azepine
epinastine
epinastine hydrochloride
Flurinol
WAL 80
WAL 801
WAL 801 CL
WAL 801CL
WAL-80 Cl
Molecular FormulaC16H15N3
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N
InChIInChI=1S/C16H15N3/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16/h1-8,15H,9-10H2,(H2,17,18)
InChIKeyWHWZLSFABNNENI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1.63e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Epinastine (CAS 80012-43-7) Procurement Guide: Pharmacological Profile and Comparator Landscape


Epinastine is a second-generation, topically active histamine H1 receptor antagonist and mast cell stabilizer classified as a small molecule drug [1]. It demonstrates high affinity for the H1 receptor (Ki = 1.41–1.62 nM in guinea pig cerebellar and lung membranes) and possesses additional affinity for H2, α1-, α2-, and 5-HT2 receptors [2]. The compound exhibits key physicochemical properties including a logP of approximately 3.1, 64% plasma protein binding, and a terminal elimination half-life of 12 hours, with less than 10% hepatic metabolism [3]. Epinastine minimally penetrates the blood-brain barrier, resulting in a non-sedating profile [1].

Epinastine Procurement: Why Olopatadine, Ketotifen, or Azelastine Cannot Be Directly Substituted


While epinastine, olopatadine, ketotifen, and azelastine share a dual-action (antihistamine/mast cell stabilizer) mechanism, their pharmacological and biophysical profiles exhibit quantifiable differences that preclude generic interchangeability [1]. Clinically, head-to-head studies reveal divergent efficacy for ocular itching and hyperemia [2]. Mechanistically, epinastine uniquely demonstrates dual H1/H2 receptor antagonism at clinically relevant concentrations, unlike olopatadine which shows negligible H2 affinity [3]. Furthermore, epinastine's distinct physicochemical properties, including a logP of ~3.1, contribute to differential tissue distribution and bioavailability compared to analogs [4]. These variances, detailed in Section 3, underscore why procurement decisions must be compound-specific rather than class-based.

Epinastine Evidence Guide: Quantified Differentiation from Key Analogs


H1 Receptor Binding Affinity: Epinastine vs. Ketotifen, Azelastine, and Olopatadine

Epinastine exhibits an H1 receptor Ki (IC50) of 9.8 nM, which is 3.3-fold weaker than ketotifen (Ki = 1.3 nM) and approximately 3-fold stronger than olopatadine (Ki = 32 nM) [1]. In direct comparative binding studies using guinea pig ileum, epinastine demonstrated slightly lower potency than ketotifen but greater potency than azelastine in inhibiting histamine-induced contraction [2].

Receptor Pharmacology Binding Affinity Antihistamine

Clinical Efficacy in Allergic Conjunctivitis: Epinastine vs. Olopatadine Head-to-Head Comparison

In a prospective, randomized, double-masked, contralaterally-controlled conjunctival allergen challenge (CAC) study (n=53), olopatadine 0.1% demonstrated statistically significant superiority over epinastine 0.05% in reducing ocular itching (mean difference -0.19; p=0.003), conjunctival redness (-0.52; p<0.001), and chemosis (-0.24; p<0.001) [1]. However, a 2024 observational study found that epinastine 0.05% preserved tear film stability significantly better than olopatadine 0.1%, with mean tear film breakup time remaining at 9.4±1.41 seconds versus 9.6±1.39 seconds at baseline, indicating minimal drying effect [2].

Ophthalmology Allergic Conjunctivitis Clinical Trial

H2 Receptor Antagonism: Epinastine vs. Olopatadine and Ketotifen

Epinastine demonstrates functional H2 receptor antagonism, a property not shared by olopatadine which shows negligible H2 affinity [1]. Quantitative receptor binding studies reveal epinastine's H2 receptor Ki is approximately 4,030 nM (reported as IC50), compared to ketotifen's Ki of 1,155 nM and olopatadine's Ki of 100,000 nM [2]. This indicates epinastine is approximately 25-fold more potent at H2 receptors than olopatadine, though ~3.5-fold weaker than ketotifen.

Receptor Pharmacology H2 Receptor Ocular Hyperemia

Membrane Perturbation and Cytotoxicity: Epinastine vs. Olopatadine, Ketotifen, and Azelastine

A comparative study assessing surface activity and membrane stability revealed that at marketed concentrations, epinastine (0.05%), ketotifen (0.025%), and azelastine (0.05%) all caused significant membrane perturbation of human conjunctival mast cells and human corneal epithelial cells, as indexed by lactate dehydrogenase (LDH) release [1]. In contrast, olopatadine demonstrated minimal membrane perturbation, even at maximum solubility concentrations (10 mM), and was devoid of hemolytic activity [1]. Epinastine exhibited a disproportionately greater increase in surface activity toward SOPC monolayers compared to other antihistamines, indicating a unique membrane interaction profile [2].

Ocular Surface Toxicity Membrane Stability Corneal Epithelial Cells

Comparative Tear Film Stability: Epinastine vs. Olopatadine 0.1%

A 2024 clinical study comparing 0.05% epinastine, 0.2% olopatadine, and 0.1% olopatadine in patients with seasonal allergic conjunctivitis (n=33) found that mean tear film breakup time (TBUT) in the epinastine group remained unchanged from baseline (9.4±1.41 s vs. 9.6±1.39 s), indicating minimal impact on tear film stability [1]. In contrast, both olopatadine concentrations were associated with a measurable decrease in TBUT, suggesting a greater drying effect [1]. This aligns with a separate crossover study showing no significant change in tear volume or flow after 4 days of twice-daily epinastine use [2].

Dry Eye Disease Tear Film Ocular Surface

Epinastine Procurement Scenarios: Optimized Applications Based on Comparative Evidence


Ophthalmic Formulation Development Targeting Dry Eye-Prone Allergic Conjunctivitis Patients

Based on direct clinical evidence showing epinastine 0.05% preserves tear film breakup time (9.4±1.41 s) compared to olopatadine 0.1% which reduces TBUT [1], formulators should prioritize epinastine when developing products for populations with comorbid dry eye disease. The compound's minimal impact on tear film stability, confirmed by independent studies showing no significant change in tear volume or flow after 4 days of twice-daily use [2], makes it a preferred active pharmaceutical ingredient (API) for chronic-use ophthalmic solutions.

Research into Dual H1/H2 Receptor Antagonism for Ocular Hyperemia

Epinastine's quantifiable H2 receptor antagonism (Ki = 4,030 nM) distinguishes it from olopatadine (Ki = 100,000 nM) and positions it as a research tool for investigating the role of H2 receptors in ocular redness and inflammation [3]. Studies have shown that H2 receptor stimulation increases ocular hyperemia; therefore, epinastine's intermediate H2 affinity may offer a unique pharmacological profile for exploring conjunctival vascular responses without the stronger H2 antagonism of ketotifen (Ki = 1,155 nM) [3].

Comparative Membrane Interaction Studies for Ocular Surface Toxicity Assessment

Epinastine's demonstrated membrane perturbation of human corneal epithelial cells and conjunctival mast cells at clinically relevant concentrations (0.05%) [4] establishes it as a key comparator compound in ocular surface toxicity screening panels. Researchers evaluating new ophthalmic candidates should include epinastine as a positive control for assessing membrane lytic potential, alongside olopatadine as a negative control (minimal perturbation) and ketotifen/azelastine as additional comparators [4].

Non-Sedating Antihistamine Research Requiring Minimal CNS Penetration

Epinastine's physicochemical properties (logP ~3.1, 64% protein binding) result in minimal blood-brain barrier penetration, conferring a non-sedating profile [5]. This makes epinastine a suitable reference standard for developing CNS-sparing antihistamines and for studies requiring H1 antagonism without confounding central effects. Procurement for neurological or behavioral pharmacology studies where sedation is a critical exclusion criterion should favor epinastine over more lipophilic analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epinastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.